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Compound of Interest

Compound Name: 3-(2,2-Difluoroethyl)azetidine
CAS No.: 1785540-77-3
Cat. No.: B3246534
Get Quote
. J

CAS: 1909327-86-1 | Formula: CsHoF2N | M.W.: 121.13 g/mol

Executive Summary

In the landscape of modern drug discovery, 3-(2,2-Difluoroethyl)azetidine represents a
strategic bioisostere used to modulate lipophilicity and metabolic stability without significantly
altering the steric footprint of a lead molecule. Unlike its 3-fluoro or 3,3-difluoro analogs, which
drastically lower the basicity of the azetidine nitrogen, the 3-(2,2-difluoroethyl) motif exerts a
subtler electronic influence due to the increased distance of the fluorine atoms from the basic
center. This guide explores its utility as a "metabolic blocker" and a tool for fine-tuning LogD in
CNS and peripheral targets.

Physicochemical Properties & Logic[1]
Basicity and pKa Modulation

The strategic placement of fluorine atoms is the primary determinant of this molecule's
behavior.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3246534#bc-rfq
https://www.benchchem.com/product/b3246534/docs?utm_src=pdf-body#3-2-2-difluoroethyl-azetidine-technical-profile-application-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3246534?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Parent Azetidine pKa: ~11.3
e 3-Fluoroazetidine pKa: ~9.8 (Strong

-inductive effect)

e 3-(2,2-Difluoroethyl)azetidine pKa:~10.5 — 10.8 (Estimated)

Mechanistic Insight: The fluorine atoms in the 2,2-difluoroethyl side chain are separated from
the nitrogen by four bonds (

). Consequently, the electron-withdrawing inductive effect (

) is significantly attenuated compared to direct ring fluorination. This allows medicinal chemists
to incorporate fluorine for metabolic stability without stripping the amine of its ability to form salt
bridges in the binding pocket.

Lipophilicity and Conformational Bias

e LogP Impact: The

group is lipophilic relative to a hydroxyl or methyl group but possesses a unique dipole. The
terminal

moiety acts as a weak hydrogen bond donor (HBD), unlike the chemically inert
group.

o Conformational Locking: The bulky C3-substituent influences the azetidine ring puckering.
While unsubstituted azetidine rapidly flips, the 3-(2,2-difluoroethyl) group prefers an
equatorial orientation to minimize 1,3-diaxial-like steric clashes, stabilizing the ring
conformation.

Property Summary Table
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Property Value | Description Note

) ) ) Retains high basicity
pKa (Conjugate Acid) 10.6 + 0.4 (Predicted) o
compared to 3-F-azetidine.

More lipophilic than ethyl-
LogP (Octanol/Water) 08-1.2 . o
azetidine due to F-substitution.

] The CHF2 proton is acidic
1 (Amine NH) + Weak C-H

H-Bond Donors enough to interact with
(CHF2)
acceptors.
o Blocks oxidation at the typically
Metabolic Liability Low

labile ethyl terminus.

Topological Polar Surface Area  12.0 A2 Favorable for CNS penetration.

Synthetic Methodologies

The synthesis of 3-(2,2-difluoroethyl)azetidine is non-trivial due to the instability of the
strained ring under harsh conditions. The most robust route involves the construction of the
side chain on a protected azetidine core.

Primary Route: Hydrogenation of Vinyl Precursor

This method avoids the use of harsh fluorinating reagents on the sensitive amine.

Step 1: Olefination Reaction of N-Boc-3-formylazetidine with a difluoromethyl phosphorous
ylide (or Julia-Kocienski reagent) yields the vinyl intermediate. Step 2: Hydrogenation Catalytic
reduction of the alkene delivers the saturated ethyl side chain. Step 3: Deprotection Acidic
removal of the Boc group.

Visualization of Synthesis Pathway (Graphviz)
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Caption: Figure 1. Convergent synthesis via difluorovinyl intermediate, ensuring ring stability.

Experimental Protocol: Hydrogenation &
Deprotection

Context: This protocol assumes the isolation of the tert-butyl 3-(2,2-difluorovinyl)azetidine-1-
carboxylate intermediate.

Reagents:

Substrate: tert-butyl 3-(2,2-difluorovinyl)azetidine-1-carboxylate (1.0 equiv)

Catalyst: 10% Pd/C (0.1 equiv by wt)

Solvent: Methanol (anhydrous)

Hydrogen Source: Hz balloon (1 atm)
Procedure:

o Preparation: In a flame-dried round-bottom flask, dissolve the vinyl substrate in anhydrous
methanol (0.1 M concentration).

o Catalyst Addition: Carefully add 10% Pd/C under an argon stream. Caution: Pd/C is
pyrophoric.
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e Reduction: Purge the flask with Hz gas (balloon) three times. Stir vigorously at room
temperature for 4—6 hours. Monitor by LC-MS for the disappearance of the alkene peak
(M+H of product will be +2 mass units).

o Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse with
methanol. Concentrate the filtrate in vacuo to yield tert-butyl 3-(2,2-difluoroethyl)azetidine-
1-carboxylate as a colorless oil.

o Deprotection: Dissolve the oil in CH2ClIz (5 vol). Add 4M HCI in dioxane (10 equiv) at 0°C.
Warm to RT and stir for 2 hours.

« |solation: Concentrate to dryness. Triturate the solid with diethyl ether to obtain 3-(2,2-
difluoroethyl)azetidine hydrochloride as a white, hygroscopic solid.

Medicinal Chemistry Applications
Bioisosteric Replacement Strategy

This scaffold is frequently used to replace:

o 3-Propylazetidine: The difluoroethyl group mimics the steric bulk of a propyl group but
reduces metabolic oxidation at the terminal position.

o 3-Ethylazetidine: Increases lipophilicity and metabolic stability.

» Piperidine: The azetidine ring contracts the vector, altering the exit angle of the substituent
and potentially picking up new interactions in restricted pockets.

Metabolic Stability Logic

The 2,2-difluoroethyl moiety is a classic "metabolic block.” In a standard ethyl chain, the
terminal methyl group is susceptible to CYP450-mediated hydroxylation. Replacing the terminal
protons with fluorine (

) typically:

 Increases the bond dissociation energy (C-F > C-H).

o Prevents hydroxylation.
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» Reduces the rate of oxidative dealkylation.

Structural Logic Diagram

3-(2,2-Difluoroethyl)azetidine
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/
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Caption: Figure 2. SAR logic detailing how the difluoroethyl group enhances drug-like

properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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